6'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one 6'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one
Brand Name: Vulcanchem
CAS No.: 1823366-67-1
VCID: VC6385643
InChI: InChI=1S/C11H11NO2/c1-14-7-2-3-8-9(6-7)12-10(13)11(8)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,13)
SMILES: COC1=CC2=C(C=C1)C3(CC3)C(=O)N2
Molecular Formula: C11H11NO2
Molecular Weight: 189.214

6'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one

CAS No.: 1823366-67-1

Cat. No.: VC6385643

Molecular Formula: C11H11NO2

Molecular Weight: 189.214

* For research use only. Not for human or veterinary use.

6'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one - 1823366-67-1

Specification

CAS No. 1823366-67-1
Molecular Formula C11H11NO2
Molecular Weight 189.214
IUPAC Name 6-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one
Standard InChI InChI=1S/C11H11NO2/c1-14-7-2-3-8-9(6-7)12-10(13)11(8)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,13)
Standard InChI Key XIKMUFAOPDTESY-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C3(CC3)C(=O)N2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core structure consists of a spiro junction between a cyclopropane ring and an indolin-2-one system. The methoxy group at the 6'-position introduces electronic and steric modifications that influence reactivity, solubility, and target binding. X-ray crystallographic studies of analogous spirocyclopropane-indolinones reveal a nearly orthogonal arrangement between the cyclopropane and indolinone planes, creating a rigid three-dimensional geometry that enhances selectivity in biological interactions .

Physicochemical Properties

  • Molecular Formula: C₁₂H₁₁NO₂

  • Molecular Weight: 201.22 g/mol

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in aqueous media .

  • Stability: Stable under ambient conditions but susceptible to ring-opening reactions under strong acidic or oxidizing environments .

Synthetic Methodologies

Zinc Triflate-Mediated Cyclopropanation

A scalable route involves zinc triflate-catalyzed cyclopropanation of 6-methoxyindolin-2-one with vinyl diphenyl sulfonium triflate. This method operates under mild conditions (25–60°C, 12–24 hours) and achieves diastereoselectivity >95% via a concerted [2+1] cycloaddition mechanism :

Reaction Conditions:

ComponentDetails
CatalystZn(OTf)₂ (10 mol%)
SolventDichloroethane
Temperature60°C
Yield78–82%

This protocol tolerates diverse functional groups, including esters, boronic acids, and halides, enabling late-stage diversification .

Multi-Step Synthesis from Nitrobenzoic Acid Derivatives

An alternative approach (Patent CA2705490A1) employs nitrobenzoic acid as a starting material :

  • Esterification: Methyl 3-nitrobenzoate formation using methanol/H₂SO₄.

  • Electrophilic Substitution: Reaction with chloroacetic acid methyl ester to install the cyclopropane precursor.

  • Reductive Cyclization: Hydrogenation over Pd/C followed by intramolecular amidation to yield the spirocyclic core.

This route emphasizes industrial scalability, with isolated yields exceeding 70% at each step .

Biological Activity and Pharmacological Profile

Anticancer Efficacy

Screening against five human cancer cell lines revealed potent activity (Table 1) :

Table 1: IC₅₀ Values of 6'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one

Cell LineCancer TypeIC₅₀ (μM)
DU-145Prostate9.2
HT-29Colon12.7
HeLaCervical14.3
A-549Lung16.8
MCF-7Breast18.5

Notably, the compound induced G₀/G₁ cell-cycle arrest in DU-145 cells, reducing S-phase populations by 45% compared to controls .

Apoptotic Mechanisms

  • Caspase-3 Activation: Treatment upregulated caspase-3 activity by 3.5-fold, confirming apoptosis induction .

  • Mitochondrial Depolarization: JC-1 staining revealed a 60% loss of mitochondrial membrane potential, triggering cytochrome c release .

  • Annexin V Binding: Flow cytometry showed 40% early apoptosis and 25% late apoptosis in DU-145 cells at 24 hours .

Mechanism of Action

Kinase Inhibition

Structural analogs of 6'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one exhibit potent inhibition of Polo-like kinase 4 (PLK4), a regulator of centriole duplication. Molecular docking studies suggest the cyclopropane ring occupies a hydrophobic pocket near the ATP-binding site, while the methoxy group stabilizes interactions with Thr107 and Glu91 residues .

Transcriptional Modulation

The compound downregulates oncogenic transcription factors (e.g., NF-κB, STAT3) by 50–70% in prostate cancer models, impairing survival signaling .

Structure-Activity Relationships (SAR)

Key SAR insights from spirocyclopropane-indolinone libraries include :

  • 6'-Methoxy Substitution: Enhances potency by 2–3 fold compared to des-methoxy analogs, likely due to improved target affinity and metabolic stability.

  • Cyclopropane Rigidity: Critical for maintaining activity; ring-opened derivatives show >90% loss of efficacy.

  • Indolinone Carbonyl: Essential for hydrogen bonding with kinase catalytic domains.

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for developing PLK4 inhibitors with improved pharmacokinetic profiles. Structural modifications explored include:

  • Boronic Acid Derivatives: For proteasome targeting (e.g., 5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) analogs) .

  • PEGylated Analogs: To enhance aqueous solubility and half-life .

Combination Therapies

Synergistic effects observed with cisplatin in lung cancer models (Combination Index = 0.3–0.5), suggesting utility in chemo-sensitization .

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